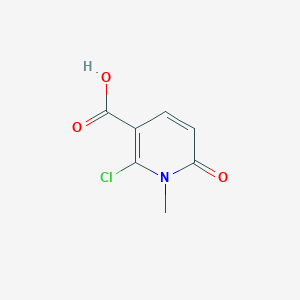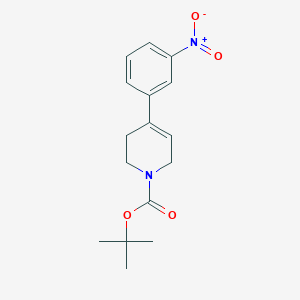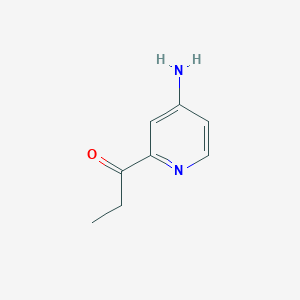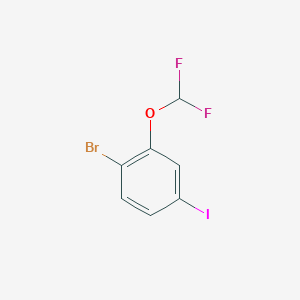
2,5-Bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione is a synthetic organic compound belonging to the class of aziridinyl benzoquinones
Vorbereitungsmethoden
The synthesis of 2,5-Bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of a suitable benzoquinone derivative with aziridine and morpholine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2,5-Bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The aziridine and morpholine groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce aziridine and morpholine functionalities into target molecules.
Biology: Studied for its ability to interact with DNA and proteins, making it a potential tool for biochemical research.
Medicine: Investigated for its antitumor properties, particularly in the treatment of certain cancers.
Wirkmechanismus
The mechanism of action of 2,5-Bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione involves the alkylation of DNA and proteins. The aziridine groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and induction of apoptosis in cancer cells. The compound may also interact with specific molecular targets and pathways involved in cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,5-Bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione include:
2,5-Bis(aziridin-1-yl)-3,6-dichloro-1,4-benzoquinone: Known for its antitumor activity and ability to alkylate DNA.
Carboquone: Another aziridinyl benzoquinone with similar antitumor properties.
RH-1: A compound with a similar structure and mechanism of action, used in experimental cancer treatments. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
59886-45-2 |
|---|---|
Molekularformel |
C14H16FN3O3 |
Molekulargewicht |
293.29 g/mol |
IUPAC-Name |
2,5-bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H16FN3O3/c15-9-10(16-1-2-16)14(20)12(18-5-7-21-8-6-18)11(13(9)19)17-3-4-17/h1-8H2 |
InChI-Schlüssel |
ZLYFLISWTUFTOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)F)N3CC3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)
![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B13992341.png)
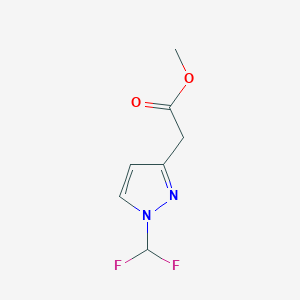
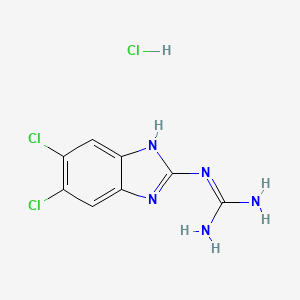
![1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13992350.png)
![1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole](/img/structure/B13992356.png)
![3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol](/img/structure/B13992369.png)
![Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate](/img/structure/B13992372.png)
